Tert-butyl 3-amino-3-pyridin-4-ylbutanoate
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Overview
Description
Tert-butyl 3-amino-3-pyridin-4-ylbutanoate: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of butanoic acid, featuring a tert-butyl ester group, an amino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-pyridin-4-ylbutanoate typically involves the esterification of 3-amino-3-pyridin-4-ylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-amino-3-pyridin-4-ylbutanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-pyridin-4-ylbutanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-pyridin-4-ylbutanoate involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The compound may also interact with nucleic acids, affecting processes such as transcription and replication.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 2-(substituted benzamido)phenylcarbamate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Comparison: Tert-butyl 3-amino-3-pyridin-4-ylbutanoate is unique due to its specific combination of a tert-butyl ester, an amino group, and a pyridine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds. The presence of the pyridine ring also allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-amino-3-pyridin-4-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)9-13(4,14)10-5-7-15-8-6-10/h5-8H,9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMDEGQBACFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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